4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid
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Description
4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid is a chemical compound with the CAS Number: 898765-87-2. It has a molecular weight of 232.16 and its IUPAC name is 4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid . The compound is a white solid .
Synthesis Analysis
The synthesis of related compounds such as Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate involves multiple stages. The first stage involves the reaction of (2,4,5-trifluorophenyl)acetic acid with 1,1’-carbonyldiimidazole in acetonitrile for 3.5 hours. The second stage involves the reaction of monomethyl monopotassium malonate with triethylamine and magnesium chloride in acetonitrile at 50℃ for 8 hours. The final stage involves further reaction in acetonitrile at 30℃ for 26 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7F3O3/c11-6-3-5(4-7(12)10(6)13)8(14)1-2-9(15)16/h3-4H,1-2H2,(H,15,16). This code provides a specific representation of the molecular structure of the compound .Physical and Chemical Properties Analysis
This compound is a white solid . Its molecular weight is 232.16 . The compound’s IUPAC name is 4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid .Scientific Research Applications
Synthesis and Derivatization
4-Oxobutenoic acids, which include 4-oxo-4-(3,4,5-trifluorophenyl)butyric acid, are recognized for their biological activity and as versatile intermediates in chemical synthesis. A study by Uguen et al. (2021) developed microwave-assisted aldol-condensation methods for synthesizing 4-oxo-2-butenoic acid. This method provides a broad range of substrates and adapts to different methylketone substituents, making it a vital process in producing such compounds (Uguen et al., 2021).
Optical Gating of Synthetic Ion Channels
Ali et al. (2012) utilized a derivative of this compound in the optical gating of nanofluidic devices. These devices, based on synthetic ion channels, can be exploited for controlled release, sensing, and information processing, showcasing the application of this compound in advanced material science (Ali et al., 2012).
Biological Activity and Heterocyclic Compound Synthesis
A study by Sayed et al. (2003) explored the use of a similar compound, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, in the creation of new heterocyclic compounds with potential biological activities. These compounds showed antimicrobial and antifungal properties, indicating the relevance of similar 4-oxo-butyric acids in pharmaceutical research (Sayed et al., 2003).
Anti-HCV Evaluations
Ismail et al. (2013) conducted a study on derivatives of 4-oxo-butyric acid for their potential in treating Hepatitis C virus (HCV) infections. The research highlighted the synthesis and biological evaluation of these compounds, emphasizing their relevance in antiviral therapy (Ismail et al., 2013).
Properties
IUPAC Name |
4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-6-3-5(4-7(12)10(6)13)8(14)1-2-9(15)16/h3-4H,1-2H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDWQVIJKURPCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645311 |
Source
|
Record name | 4-Oxo-4-(3,4,5-trifluorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-87-2 |
Source
|
Record name | 4-Oxo-4-(3,4,5-trifluorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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